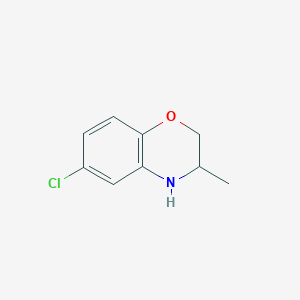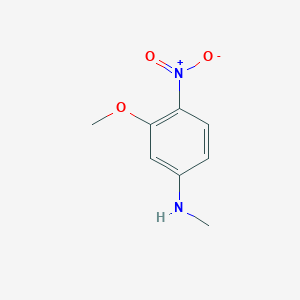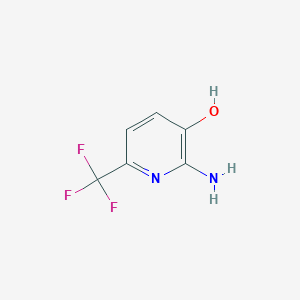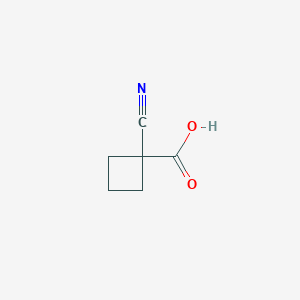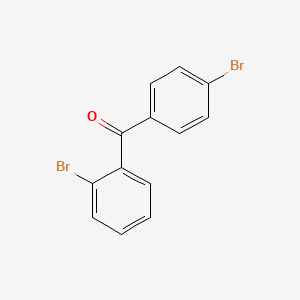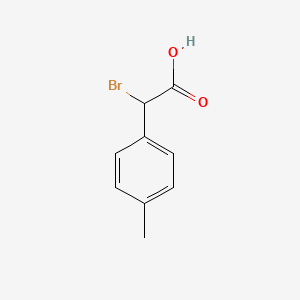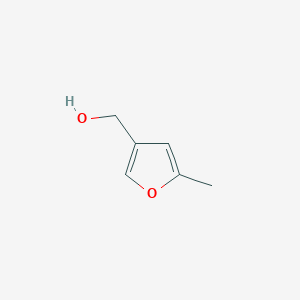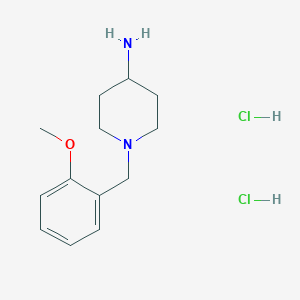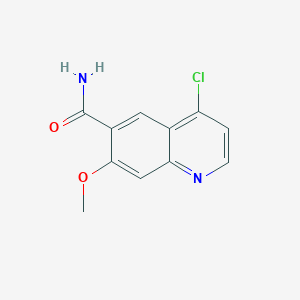
4-Chloro-7-methoxyquinoline-6-carboxamide
概要
説明
4-Chloro-7-methoxyquinoline-6-carboxamide is a light yellow powder . It is used as an intermediate for synthesizing Lenvatinibis and is also used pharmaceutically for treating infection after burns .
Synthesis Analysis
The synthesis of 4-Chloro-7-methoxyquinoline-6-carboxamide involves a reaction with a molar ratio of hydrogen peroxide to Intermediate II of 1.05:1 . After the dropwise addition is completed, the reaction is returned to room temperature. Upon completion of the reaction, the reaction solution is added to ice water, filtered, washed with water, and dried to obtain 490 g of 4-chloro-7-methoxyquinoline-6-carboxamide with a yield of 91% .Molecular Structure Analysis
The molecular formula of 4-Chloro-7-methoxyquinoline-6-carboxamide is C11H9ClN2O2 . It has a molecular weight of 236.65 .Chemical Reactions Analysis
4-Chloro-7-methoxyquinoline-6-carboxamide is used as a reagent in the preparation of naphthamides as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase .Physical And Chemical Properties Analysis
4-Chloro-7-methoxyquinoline-6-carboxamide is a solid, off-white to light beige in color . It has a melting point of >205°C (dec.), a boiling point of 426.7±45.0 °C (Predicted), and a density of 1.380±0.06 g/cm3 (Predicted) . It is slightly soluble in DMSO and Methanol .科学的研究の応用
Field
This compound is used in the field of oncology , specifically in the development of anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy .
Application
“4-Chloro-7-methoxyquinoline-6-carboxamide” is a pharmaceutical intermediate compound used in the preparation of Lenvatinib , an oral multi-receptor tyrosine kinase inhibitor . Lenvatinib is approved by the FDA for the treatment of radioiodine-refractory differentiated thyroid cancer (DTC), unresectable hepatocellular carcinoma (HCC), and advanced renal cell carcinoma (RCC) .
Method of Application
The compound is synthesized through various synthetic routes, including nitration and treatment with other compounds . For example, nitration of a precursor was performed using Cu(NO3)2 as a nitrating agent in THF at mild conditions. The nitro derivative was then treated with another compound to afford “4-Chloro-7-methoxyquinoline-6-carboxamide” in 92% yield .
Results
The use of “4-Chloro-7-methoxyquinoline-6-carboxamide” in the synthesis of Lenvatinib has led to advancements in the therapy of different carcinomas .
Antibacterial and Antioxidant Activities
Field
This compound is also used in the field of microbiology and pharmacology , specifically in the development of antibacterial and antioxidant agents .
Application
A series of novel 7-chloroquinoline derivatives, including “4-Chloro-7-methoxyquinoline-6-carboxamide”, were synthesized and screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
Method of Application
The compound was synthesized through the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde .
Results
The compounds synthesized showed good activity against E. coli with an inhibition zone of 11.00±0.04 and 12.00±0.00 mm, respectively . The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH), and “4-Chloro-7-methoxyquinoline-6-carboxamide” displayed strong antioxidant activity with IC50 of 0.31 µg/mL relative to ascorbic acid (2.41 µg/mL) .
Also, it’s worth mentioning that the safety and handling information of this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Therefore, any applications of this compound should be carried out with appropriate safety measures in place.
Treatment of Infections After Burns
Field
This compound is used in the field of pharmacology , specifically in the treatment of infections after burns .
Application
Methyl-4-Chloro-7-methoxyquinoline-6-carboxylate, a derivative of “4-Chloro-7-methoxyquinoline-6-carboxamide”, is used pharmaceutically for treating infection after burns .
Method of Application
The compound is synthesized through various synthetic routes, including nitration and treatment with other compounds . The specific method of application would depend on the drug being synthesized and the specific medical condition being treated.
Results
The use of this compound in the treatment of infections after burns has shown promising results, although specific quantitative data or statistical analyses are not available .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .
特性
IUPAC Name |
4-chloro-7-methoxyquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTVNIDMGKZSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629105 | |
| Record name | 4-Chloro-7-methoxyquinoline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxyquinoline-6-carboxamide | |
CAS RN |
417721-36-9 | |
| Record name | 4-Chloro-7-methoxyquinoline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


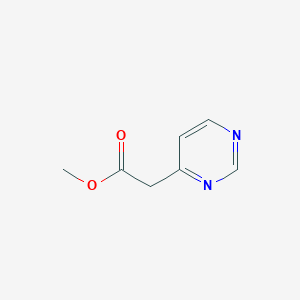
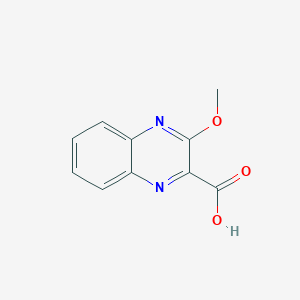

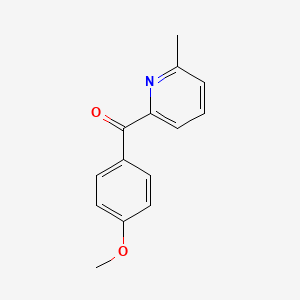
![3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one](/img/structure/B1359110.png)
